Cycloheptanone (2,4-dinitrophenyl)hydrazone
Description
Cycloheptanone (2,4-dinitrophenyl)hydrazone is a derivative formed by the condensation of cycloheptanone (a seven-membered cyclic ketone) with 2,4-dinitrophenylhydrazine (DNPH). This reaction is characteristic of carbonyl compounds, where hydrazones are synthesized for analytical identification, purification, or functionalization purposes. These derivatives are typically bright-colored crystalline solids, used in spectrophotometric detection of carbonyl groups (e.g., aldehydes/ketones) due to their strong UV-Vis absorption .
Properties
CAS No. |
3349-73-3 |
|---|---|
Molecular Formula |
C13H16N4O4 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |
InChI Key |
XRCNVUBUAKTTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:
Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2O
The product is then purified by recrystallization .
Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydrazone to form corresponding oximes or other derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone back to the parent carbonyl compound.
Substitution: Under acidic or basic conditions, the hydrazone can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .
Scientific Research Applications
Analytical Applications
1. Derivatization for Carbonyl Compound Analysis
Cycloheptanone (2,4-dinitrophenyl)hydrazone is primarily used as a derivatizing agent in the analysis of carbonyl compounds. The derivatization process enhances the detection capabilities in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
- Methodology : The carbonyl compounds are treated with 2,4-dinitrophenylhydrazine to form stable hydrazones, which can then be analyzed using HPLC with UV/visible detection. This method is particularly useful for determining carbonyl concentrations in various matrices, including environmental samples like water and soil .
2. Environmental Monitoring
The compound plays a crucial role in environmental chemistry for monitoring carbonyl pollutants. For instance, Method 8315A by the U.S. EPA utilizes 2,4-dinitrophenylhydrazine for detecting free carbonyl compounds in environmental samples. This method has been validated for its effectiveness in various matrices .
Case Studies
Case Study 1: HPLC Analysis of Ketones
A study conducted on Brazilian sugar-cane spirits demonstrated the efficiency of using this compound for analyzing ketones. The methodology allowed for rapid and reproducible results, showcasing its utility in food chemistry .
Case Study 2: Electrochemical Studies
Research has indicated that derivatives of 2,4-dinitrophenylhydrazine exhibit electrochemical properties that can be exploited for selective detection of carbonyls. The electrochemical behavior was studied to develop sensitive detection methods that could be applied in various fields including pharmaceuticals and environmental science .
Summary of Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used as a derivatizing agent for HPLC analysis of carbonyl compounds |
| Environmental Science | Monitoring carbonyl pollutants in water and soil using standardized methodologies |
| Food Chemistry | Analysis of ketones in alcoholic beverages to ensure quality control |
| Pharmaceuticals | Potential use in drug formulation and stability testing through electrochemical methods |
Mechanism of Action
The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .
Comparison with Similar Compounds
Structural Analogues and CAS Registry
Key analogues and their CAS numbers include:
Notes:
- Cycloheptanone derivatives are structurally distinct due to their seven-membered ring, influencing steric and electronic properties compared to smaller cyclic ketones (e.g., cyclohexenone or cyclopentanone derivatives) .
- Bulkier substituents (e.g., in carvone derivatives) reduce solubility in polar solvents .
Physical and Chemical Properties
- Melting Points : DNPH derivatives generally exhibit high melting points (>150°C) due to strong intermolecular hydrogen bonding and aromatic stacking. For example, 2-cyclohexen-1-one DNPH hydrazone (CAS 1459-31-0) forms stable crystals suitable for X-ray analysis .
- Solubility : Most DNPH hydrazones are soluble in dichloromethane, chloroform, or DMSO but insoluble in water .
- Chromatographic Behavior: Derivatives like 2-heptanone DNPH hydrazone (CAS 2074-03-5) are used in HPLC for carbonyl quantification due to distinct retention times and UV absorption at ~360 nm .
Theoretical and Experimental Insights
- Adsorption Mechanisms : Molecular dynamics simulations show that hydrazones adsorb on metal surfaces via flat orientations, maximizing contact area. For example, HYD (iso) binds to carbon steel following the Langmuir model, with mixed physical/chemical adsorption .
- Reactivity : Density Functional Theory (DFT) studies indicate that electron-withdrawing nitro groups in DNPH enhance electrophilicity, improving reactivity toward carbonyl compounds .
Notes and Limitations
Data Gaps: Specific data for cycloheptanone DNPH hydrazone (e.g., melting point, solubility) are absent in the provided evidence; inferences are drawn from structural analogues.
Contradictions : While DNPH derivatives are typically water-insoluble, some pharmacological derivatives (e.g., Sivifene) exhibit modified solubility for bioavailability .
Synthesis Variability : Precipitation conditions (e.g., heating time, solvent choice) significantly impact hydrazone yield and purity .
Biological Activity
Cycloheptanone (2,4-dinitrophenyl)hydrazone is a member of the hydrazone class of compounds, which are known for their diverse biological activities. This compound is synthesized through the condensation reaction of cycloheptanone with 2,4-dinitrophenylhydrazine. The biological properties of hydrazones, including their antimicrobial, anticancer, anti-inflammatory, and antiviral activities, have been extensively studied. This article presents a detailed overview of the biological activity associated with this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Reactants : Cycloheptanone and 2,4-dinitrophenylhydrazine.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in an appropriate solvent.
- Characterization : The resulting hydrazone is characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm the formation of the C=N bond characteristic of hydrazones.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds:
| Compound Name | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Cycloheptanone (2,4-DNPH) | Escherichia coli | 100 |
| Salmonella typhi | 25 | |
| Streptococcus faecalis | 20 |
Research shows that the compound exhibits higher activity at elevated concentrations but becomes inactive at lower concentrations .
Anticancer Activity
Hydrazones are also being explored for their anticancer potential. Several studies have reported that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : Some derivatives have shown IC50 values ranging from 4 to 17 µM against different cancer cell lines .
Anti-inflammatory and Analgesic Activities
This compound has been evaluated for its anti-inflammatory and analgesic properties. Studies indicate that certain hydrazones can inhibit inflammatory pathways and reduce pain responses in animal models .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Kutama et al. synthesized several hydrazones derived from 2,4-dinitrophenylhydrazine and tested them against common pathogenic bacteria. The results highlighted significant antibacterial activity against Salmonella typhi and Streptococcus faecalis with average inhibition zones reaching up to 30 mm at optimal concentrations . -
Anticancer Evaluation :
A series of studies focusing on aryl hydrazones reported substantial anticancer activity with some compounds exhibiting IC50 values as low as 6.7 nM against breast cancer cell lines . This suggests that modifications in the hydrazone structure can enhance their biological efficacy.
Q & A
Basic: What is the optimal synthetic protocol for preparing cycloheptanone (2,4-dinitrophenyl)hydrazone?
Answer:
The synthesis involves refluxing cycloheptanone with 2,4-dinitrophenylhydrazine in an acidic medium (e.g., HCl/ethanol). Key parameters include:
- Molar ratio : A 1:1.2 ratio of ketone to hydrazine ensures complete conversion .
- Temperature : Heating at 60–70°C in a water bath promotes nucleophilic addition-condensation .
- Workup : The yellow precipitate is filtered, washed with cold ethanol to remove excess reagents, and recrystallized from a 1:1 ethanol/water mixture .
Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity by melting point analysis .
Basic: How do I purify this compound to analytical-grade standards?
Answer:
Recrystallization is critical for removing unreacted hydrazine and byproducts:
- Solvent system : Use ethanol-water mixtures (gradient from 70% to 95% ethanol) to enhance crystal formation .
- Activated charcoal : Add 1–2% (w/v) during recrystallization to adsorb colored impurities .
- Final drying : Vacuum-dry the product at 40°C for 24 hours to prevent thermal decomposition .
Intermediate: What spectroscopic techniques are most effective for characterizing this hydrazone?
Answer:
- UV-Vis : The hydrazone’s conjugated system absorbs strongly at 360–400 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) due to the 2,4-dinitrophenyl chromophore .
- FT-IR : Confirm imine (C=N) stretch at 1590–1620 cm⁻¹ and nitro (NO₂) stretches at 1520–1560 cm⁻¹ .
- ¹H NMR : The cycloheptanone methylene protons (δ 1.5–2.5 ppm) and aromatic protons (δ 8.0–8.5 ppm) confirm structure .
Advanced: How can I resolve discrepancies in melting point data for this compound?
Answer:
Reported melting points vary due to polymorphism or impurities. To standardize:
- DSC analysis : Perform differential scanning calorimetry at 10°C/min to identify phase transitions .
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL-97) confirms lattice packing and hydrogen-bonding patterns, which influence thermal behavior .
Example : Impure samples may melt 10–15°C lower than literature values .
Advanced: What strategies improve HPLC resolution of hydrazone derivatives?
Answer:
- Column selection : Use C18 stationary phase with 5-µm particle size for high surface-area interaction .
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhances peak symmetry by suppressing silanol interactions .
- Detection : UV at 365 nm optimizes sensitivity for the nitroaromatic moiety .
Advanced: How does the hydrazone’s stability vary under different storage conditions?
Answer:
- Thermal stability : Decomposes above 200°C; store below 25°C in amber vials to prevent photodegradation .
- Moisture sensitivity : Hydrazones hydrolyze in acidic or humid conditions. Use desiccants (e.g., silica gel) in storage .
- Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Advanced: How do substituents on the cycloheptanone ring affect reactivity in hydrazone formation?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) accelerate condensation by increasing ketone electrophilicity .
- Steric hindrance : Bulky substituents (e.g., -CH₂Ph) reduce reaction rates by ~30% due to hindered nucleophilic attack .
Mechanistic insight : Monitor kinetics via stopped-flow UV-Vis to calculate activation parameters (ΔH‡, ΔS‡) .
Advanced: What crystallographic methods confirm the molecular geometry of this hydrazone?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles (C=N ~120°) and torsion angles (N-N-C=O ~180°) .
- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., π-π stacking between nitro groups) .
Example : The hydrazone’s Z-configuration (syn-periplanar) is confirmed via anisotropic displacement parameters .
Intermediate: How can I troubleshoot low yields in scaled-up syntheses?
Answer:
- Solvent volume : Use 3–5 mL/g substrate ratio to avoid solubility issues during precipitation .
- Stirring efficiency : Inadequate mixing in large batches causes localized pH shifts. Use overhead stirrers (500 rpm) .
- Byproduct formation : Add 1% acetic acid to suppress aldol side reactions .
Advanced: What computational methods predict the hydrazone’s electronic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
